![molecular formula C20H32O3 B1206949 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid CAS No. 81246-85-7](/img/structure/B1206949.png)

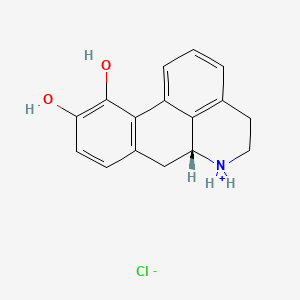

7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

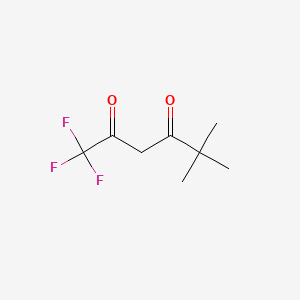

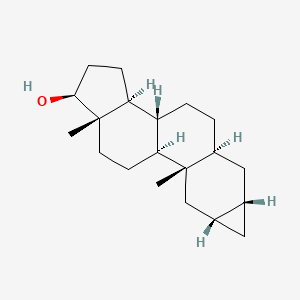

“7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid”, also known as UDHA, is a natural product found in certain fish oils such as salmon and mackerel. It is highly unsaturated and contains an epoxy group, making it a unique fatty acid. The compound is a group of stereoisomers with the chemical formula C₂₀H₃₂O₃ .

Molecular Structure Analysis

The molecular structure of “7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid” is characterized by its chemical formula C₂₀H₃₂O₃ . It contains an epoxy group and is highly unsaturated.Physical And Chemical Properties Analysis

The physical and chemical properties of “7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid” are not explicitly mentioned in the search results. Its molecular formula is C₂₀H₃₂O₃ , indicating it contains 20 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms.Scientific Research Applications

Clathrate Hydrate Formation

- Field : Physical Chemistry

- Application : Oxirane compounds with a four-carbon backbone influence the formation of clathrate hydrates, which are host-guest inclusion compounds .

- Method : The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements .

- Results : The study found that certain oxirane compounds act as sII/sH hydrate formers and thermodynamic promoters, influencing the structure and stability of clathrate hydrates .

Chemical Feedstock

- Field : Industrial Chemistry

- Application : Epoxides, also known as oxiranes, are used as an important chemical feedstock in the manufacturing of ethylene glycol .

- Method : Ethylene oxide, the simplest epoxide, is prepared on an industrial scale by catalytic oxidation of ethylene by air .

- Results : Ethylene glycol is used as antifreeze, liquid coolant, and solvent. It is also used in the production of polyester and polyethylene terephthalate (PET), the raw material for plastic bottles .

Fumigant and Sterilization Agent

- Field : Food and Pharmaceutical Industries

- Application : Oxirane is used as a fumigant for foodstuffs and textiles and as an agent for the gaseous sterilization of heat-labile pharmaceutical and surgical materials .

- Method : The specific methods of application may vary depending on the specific requirements of the industry .

- Results : The use of oxirane as a fumigant and sterilization agent helps ensure the safety and longevity of various products .

Intermediates in Chemical Production

- Field : Organic Synthesis and Industry

- Application : Oxirane rings are used as intermediates in the production of various chemicals, pharmaceuticals, polymers, and coatings .

- Method : The ring-opening reactions of oxiranes find applications in organic synthesis to introduce functional groups into molecules .

- Results : The use of oxirane rings as intermediates allows for the production of a wide range of chemicals and materials .

Medicinal Drugs and Bioactive Compounds

- Field : Medicinal Chemistry

- Application : Oxirane rings occur in a number of medicinal drugs and bioactive natural compounds .

- Method : Oxirane rings are widely used for the construction of novel drug candidates, particularly as an alkylating agent .

- Results : The incorporation of oxirane rings into medicinal drugs and bioactive compounds has led to the development of a variety of effective treatments .

properties

IUPAC Name |

7-(3-undeca-2,5-dienyloxiran-2-yl)hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWQSCSXHFNTMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868605 |

Source

|

| Record name | 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid | |

CAS RN |

81246-85-7 |

Source

|

| Record name | 8,9-Epoxyeicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81246-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)

![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)

![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methoxy-](/img/structure/B1206889.png)